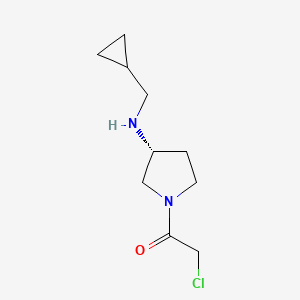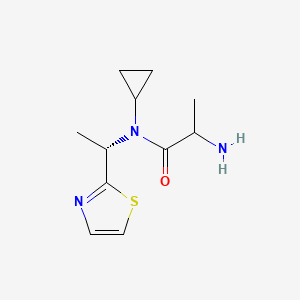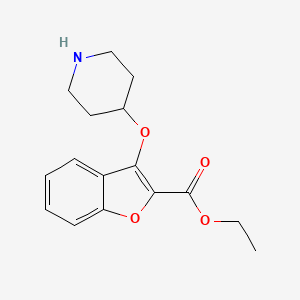
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a piperidine moiety, which enhances its potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the reaction of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK, which avoids the use of transition metal catalysts and column chromatography .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Investigated for its potential as a drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The piperidine moiety enhances the compound’s ability to bind to these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran oxides and benzofuran alcohols share similar structural features and biological activities.
Piperidine derivatives: Compounds like substituted piperidines and spiropiperidines exhibit similar pharmacological properties.
Uniqueness
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring and a piperidine moiety, which enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
ethyl 3-piperidin-4-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3 |
Clave InChI |
HUZCOELURBCGEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)

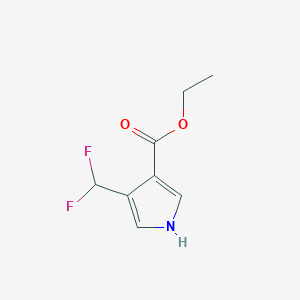


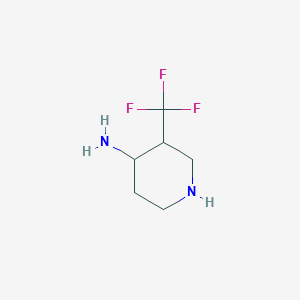
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)


